Cas no 37697-50-0 (2-(3,4-dihydroxyphenyl)propanoic acid)

37697-50-0 structure
Nome del prodotto:2-(3,4-dihydroxyphenyl)propanoic acid
2-(3,4-dihydroxyphenyl)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, 3,4-dihydroxy-α-methyl-
- UYRNFBHAWUOWGM-UHFFFAOYSA-N
- 37697-50-0
- 3,4-dihydroxyphenyl propionic acid
- EN300-1851732
- SCHEMBL490579
- 2-(3,4-dihydroxyphenyl)propanoic acid
-
- Inchi: 1S/C9H10O4/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5,10-11H,1H3,(H,12,13)
- Chiave InChI: UYRNFBHAWUOWGM-UHFFFAOYSA-N
- Sorrisi: C1(C(C)C(O)=O)=CC=C(O)C(O)=C1
Proprietà calcolate
- Massa esatta: 182.05790880g/mol
- Massa monoisotopica: 182.05790880g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 192
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.8Ų
- XLogP3: 0.6
Proprietà sperimentali
- Densità: 1.390±0.06 g/cm3(Predicted)
- Punto di ebollizione: 398.6±27.0 °C(Predicted)
- pka: 4.46±0.10(Predicted)
2-(3,4-dihydroxyphenyl)propanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851732-0.05g |
2-(3,4-dihydroxyphenyl)propanoic acid |
37697-50-0 | 0.05g |
$912.0 | 2023-09-19 | ||
Enamine | EN300-1851732-1.0g |
2-(3,4-dihydroxyphenyl)propanoic acid |
37697-50-0 | 1g |
$1086.0 | 2023-06-02 | ||
Enamine | EN300-1851732-0.25g |
2-(3,4-dihydroxyphenyl)propanoic acid |
37697-50-0 | 0.25g |
$999.0 | 2023-09-19 | ||
Enamine | EN300-1851732-10g |
2-(3,4-dihydroxyphenyl)propanoic acid |
37697-50-0 | 10g |
$4667.0 | 2023-09-19 | ||
Enamine | EN300-1851732-10.0g |
2-(3,4-dihydroxyphenyl)propanoic acid |
37697-50-0 | 10g |
$4667.0 | 2023-06-02 | ||
Enamine | EN300-1851732-0.1g |
2-(3,4-dihydroxyphenyl)propanoic acid |
37697-50-0 | 0.1g |
$956.0 | 2023-09-19 | ||
Enamine | EN300-1851732-0.5g |
2-(3,4-dihydroxyphenyl)propanoic acid |
37697-50-0 | 0.5g |
$1043.0 | 2023-09-19 | ||
Enamine | EN300-1851732-5.0g |
2-(3,4-dihydroxyphenyl)propanoic acid |
37697-50-0 | 5g |
$3147.0 | 2023-06-02 | ||
Enamine | EN300-1851732-2.5g |
2-(3,4-dihydroxyphenyl)propanoic acid |
37697-50-0 | 2.5g |
$2127.0 | 2023-09-19 | ||
Enamine | EN300-1851732-5g |
2-(3,4-dihydroxyphenyl)propanoic acid |
37697-50-0 | 5g |
$3147.0 | 2023-09-19 |
2-(3,4-dihydroxyphenyl)propanoic acid Letteratura correlata
-
René Fumeaux,Candice Menozzi-Smarrito,Angelique Stalmach,Caroline Munari,Karin Kraehenbuehl,Heike Steiling,Alan Crozier,Gary Williamson,Denis Barron Org. Biomol. Chem. 2010 8 5199
-
Bo Chen,Jie Zhou,Qilu Meng,Yang Zhang,Shihua Zhang,Liang Zhang Food Funct. 2018 9 4858
-
Juan Su,Xiong Fu,Qiang Huang,Guang Liu,Chao Li Food Funct. 2022 13 8880
-
4. A 1H nuclear magnetic resonance study of the deprotonation of L-dopa and adrenalineReginald F. Jameson,Geoffrey Hunter,Tamas Kiss J. Chem. Soc. Perkin Trans. 2 1980 1105
-
M. Russo,A. Marquez,H. Herrera,C. Abeijon-Mukdsi,L. Saavedra,E. Hebert,P. Gauffin-Cano,R. Medina Food Funct. 2020 11 3879
37697-50-0 (2-(3,4-dihydroxyphenyl)propanoic acid) Prodotti correlati
- 2138231-04-4(tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate)
- 1564571-59-0(4,5-dimethyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylic Acid)
- 2679933-00-5(rac-(2R,4R,5R)-4,5-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid)
- 2137492-46-5(7-propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 175391-06-7(Iodonium, bis(4-chlorophenyl)-, 1,1,1-trifluoromethanesulfonate (1:1))
- 63598-71-0(4H-1,2,4-Triazole)
- 1806341-74-1(5-Cyanobenzo[d]oxazole-2-sulfonyl chloride)
- 2549045-45-4(4-[(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine)
- 2034302-11-7(4-cyclopropyl-1-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole)
- 7191-38-0(Ethanone, 1-(2-propoxyphenyl)-)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso